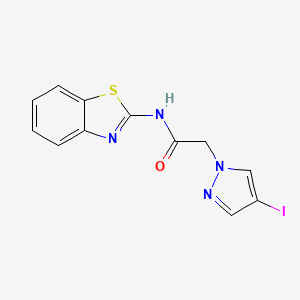
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in numerous physiological processes, including learning and memory.
Wirkmechanismus
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in numerous physiological processes, including learning and memory. The NMDA receptor is activated by the neurotransmitter glutamate, and its activation is necessary for long-term potentiation, a process that is involved in learning and memory. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide acts by binding to the NMDA receptor and preventing glutamate from binding to the receptor, thus inhibiting its activation.
Biochemical and Physiological Effects
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the activation of the NMDA receptor, which is involved in numerous physiological processes, including learning and memory. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has also been shown to have analgesic effects, as it inhibits the activation of the NMDA receptor, which is involved in pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has numerous advantages for use in lab experiments. It is a selective antagonist of the NMDA receptor, which allows researchers to study the role of the NMDA receptor in various physiological processes. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide also has some limitations. It has a relatively short half-life, which means that it must be administered frequently in experiments. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been shown to have some off-target effects, which can complicate experiments.
Zukünftige Richtungen
There are numerous future directions for research involving N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide. One potential direction is to investigate the role of the NMDA receptor in addiction and the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide as a treatment for addiction. Another potential direction is to investigate the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease, and the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide as a treatment for these diseases. Additionally, researchers could investigate the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide as a tool to study the role of the NMDA receptor in other physiological processes, such as circadian rhythms and immune function.
Conclusion
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the NMDA receptor, which is involved in numerous physiological processes, including learning and memory. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been used in numerous studies to investigate the role of the NMDA receptor in various physiological processes, and it has numerous advantages for use in lab experiments. However, N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide also has some limitations, and there are numerous future directions for research involving this compound.
Synthesemethoden
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-cycloheptyl-3-piperidinone with hydrazine to form N-(1-cycloheptyl-3-piperidinyl) hydrazine. This compound is then reacted with 2-fluorobenzoyl chloride to form N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, which is N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in scientific research. It is primarily used as a tool to study the NMDA receptor and its role in various physiological processes. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been used in numerous studies to investigate the role of the NMDA receptor in learning and memory, addiction, and pain.
Eigenschaften
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-(2-fluorophenyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O/c23-20-12-6-5-11-18(20)21-19(14-24-26-21)22(28)25-16-8-7-13-27(15-16)17-9-3-1-2-4-10-17/h5-6,11-12,14,16-17H,1-4,7-10,13,15H2,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVRVAWCWKXZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C3=C(NN=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)

![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(1,4-dioxan-2-ylmethyl)acetamide](/img/structure/B6075179.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)

![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)

![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)